

Eganelisib Duvelisib computational binding free energy MM-PBSA

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Compound Focus: Eganelisib

CAS No.: 1693758-51-8

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Quantitative Binding Free Energy Comparison

The table below summarizes the binding free energy data from molecular dynamics simulations and MM-PBSA/MM-GBSA calculations. Negative values indicate favorable binding [1].

Target Protein	Ligand	Computational Method	Binding Free Energy (kcal/mol)	Key Interacting Residues
PI3Ky (Cancer/Immunity)	Eganelisib	MM-PBSA/MM-GBSA	Significant negative value (strong binding)	Specific hotspot residues; unique hydrophobic feature and H-bond donor noted [1] [2] [3].
	Duvelisib	MM-PBSA/MM-GBSA	Significant negative value (strong binding)	Specific hotspot residues; hydrophobic interactions dominate [1] [2].
SARS-CoV-2 Mpro (COVID-19)	Eganelisib	MM-PBSA/MM-GBSA	Significant negative value (strong binding)	Catalytic dyad (His41 and Cys145) [1] [4].

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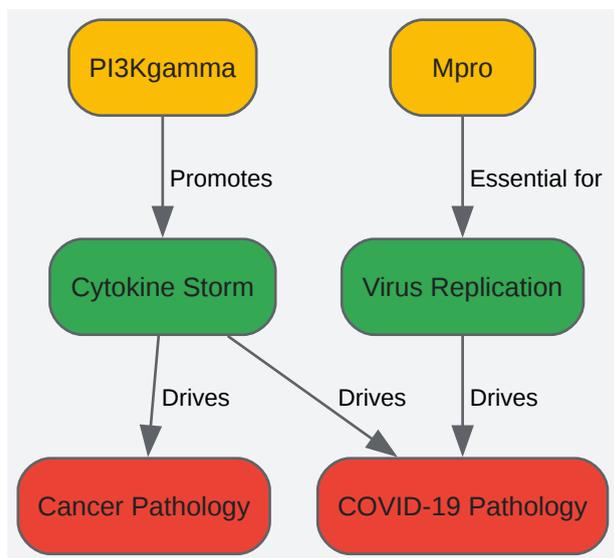
Detailed Experimental Protocols

The binding data is derived from rigorous computational workflows. Here are the key methodological details from the studies:

- **Molecular Dynamics (MD) Simulations:** Systems were built using the CHARMM or AMBER force fields. The protein-ligand complexes were solvated in an explicit water box and neutralized with ions. Simulations were run for a sufficient timescale (hundreds of nanoseconds to microseconds) to achieve stability, with stability assessed via Root Mean Square Deviation (RMSD) [1] [2].
- **Binding Free Energy Calculation:** The MM-PBSA and MM-GBSA methods were employed. These are end-point approaches that use snapshots from the MD trajectory to calculate the free energy of binding using the formula: $\Delta G_{\text{bind}} = G_{\text{complex}} - (G_{\text{protein}} + G_{\text{ligand}})$ This calculation includes molecular mechanics energy, and an implicit solvation model (Poisson-Boltzmann or Generalized Born) to estimate polar and non-polar solvation energies [1] [5] [6].
- **Enhanced Sampling (Umbrella Sampling):** To compute the dissociation force and profile, Umbrella Sampling was performed. This method applies a harmonic bias potential to pull the ligand away from the binding site along a chosen reaction coordinate. The data from these simulations were then used to calculate the Potential of Mean Force (PMF) [1] [2].

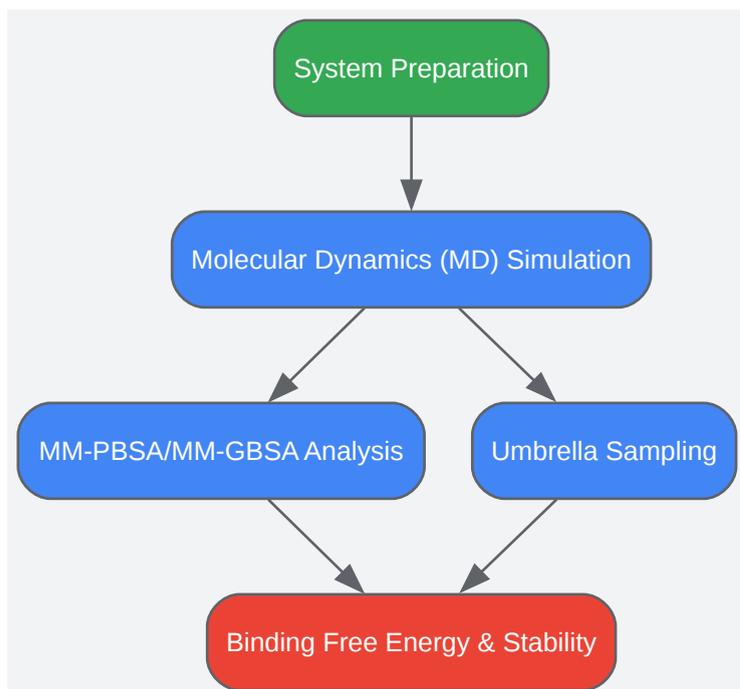
Research Context and Workflow

The diagrams below illustrate the core concepts and general workflow involved in this type of computational drug research.



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*Figure 1: Dual Therapeutic Strategy. Inhibiting PI3K γ can alleviate cytokine storms in both cancer and severe COVID-19. Inhibiting the SARS-CoV-2 Main Protease (Mpro) can block viral replication. Computational studies suggest **Eganelisib** and **Duvelisib** may target both pathways [1] [7].*



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Figure 2: Computational Workflow. A typical protocol for evaluating binding affinity involves long MD simulations for stability, followed by MM-PBSA for binding energy and umbrella sampling for dissociation profiles [1].

Key Insights for Researchers

- **Eganelisib's Selective Binding:** Studies highlight that **Eganelisib's** strong and selective binding to PI3Ky is partly due to a **unique hydrophobic feature** and a key **hydrogen bond with the amide of a specific residue** in the binding pocket. This makes it a useful scaffold for designing selective PI3Ky inhibitors [2] [3] [8].
- **Mechanical Stability of Complexes:** The complexes of Duvelisib and **Eganelisib** with Mpro showed high mechanical stiffness, particularly at the active site. This suggests that the binding not only is energetically favorable but also makes the protein resistant to deformation, which is a positive indicator for a potential inhibitor [1].
- **Predominance of Hydrophobic Interactions:** During the dissociation process (as revealed by umbrella sampling), **hydrophobic interactions** were a dominant factor in stabilizing the binding of these drugs to PI3Ky. The cooperation between the ligands and the flexible P-loop of the protein was also found to be critical [2].

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